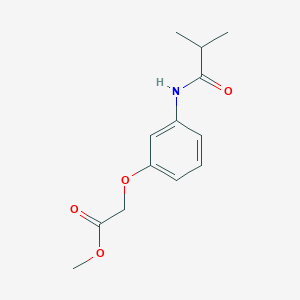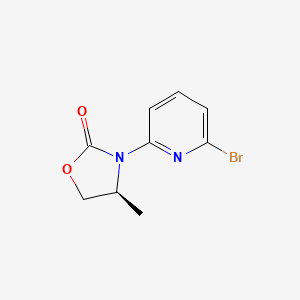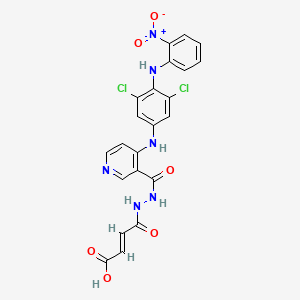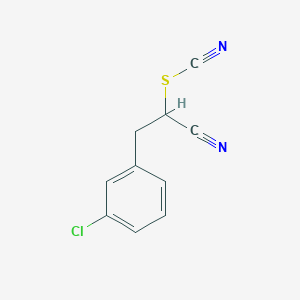
n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a fluorobenzene ring substituted with a sulfonamide group and an ethyl(methyl)aminoethyl side chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Ethyl(methyl)aminoethyl Intermediate: This can be achieved by reacting ethylamine with methylamine under controlled conditions.
Introduction of the Fluorobenzene Ring: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl(methyl)aminoethyl side chain.
Reduction: Reduction reactions can also occur, especially at the sulfonamide group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include various oxidized forms of the ethyl(methyl)aminoethyl side chain.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Products with different substituents on the benzene ring.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic reactions.
Biology:
- Potential applications in the study of enzyme inhibition due to its sulfonamide group.
Medicine:
- Investigated for its potential as an antibiotic or antifungal agent.
- May have applications in the development of new pharmaceuticals.
Industry:
- Used in the production of specialty chemicals.
- Potential applications in the development of new materials with specific properties.
作用機序
The mechanism of action of n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide is primarily through its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting an antibacterial effect.
類似化合物との比較
Sulfanilamide: Another sulfonamide with a simpler structure.
Sulfamethoxazole: A sulfonamide antibiotic with a different side chain.
Comparison:
Uniqueness: n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide is unique due to its specific side chain and fluorobenzene ring, which may confer different biological activities and chemical properties compared to other sulfonamides.
Applications: While similar compounds like sulfanilamide and sulfamethoxazole are well-known antibiotics, the unique structure of this compound may offer potential for novel applications in medicine and industry.
特性
分子式 |
C11H17FN2O2S |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
N-[2-[ethyl(methyl)amino]ethyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H17FN2O2S/c1-3-14(2)9-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
InChIキー |
FYBXYIIBTOCXLV-UHFFFAOYSA-N |
正規SMILES |
CCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)



![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)




![(5Z)-1-benzyl-5-[(benzylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14912463.png)


